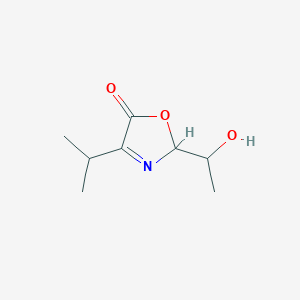
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OI-1 and is a derivative of oxazolone.
Scientific Research Applications
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has potential applications in scientific research. One of the primary applications of this compound is in the field of immunology. It has been shown to induce regulatory T cells and suppress inflammatory responses in mice models. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Mechanism Of Action
The mechanism of action of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is not fully understood. However, it has been shown to activate the aryl hydrocarbon receptor (AhR) pathway. Activation of AhR leads to the induction of regulatory T cells and suppression of inflammatory responses.
Biochemical And Physiological Effects
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has been shown to have several biochemical and physiological effects. It induces the production of IL-10, a regulatory cytokine that suppresses inflammatory responses. It also upregulates the expression of Foxp3, a transcription factor that plays a crucial role in the development and function of regulatory T cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one in lab experiments is its ability to induce regulatory T cells and suppress inflammatory responses. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one. One of the directions is to explore its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Another direction is to investigate its mechanism of action and identify the molecular targets involved. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound with potential applications in scientific research. Its ability to induce regulatory T cells and suppress inflammatory responses makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Further research is needed to explore its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Synthesis Methods
The synthesis of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one can be achieved by reacting 4-isopropyloxazol-5(4H)-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one as a white crystalline solid.
properties
CAS RN |
152343-09-4 |
|---|---|
Product Name |
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-4-propan-2-yl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-7(9-6)5(3)10/h4-5,7,10H,1-3H3 |
InChI Key |
ABQRYMQNEZJSMP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
Canonical SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
synonyms |
5(2H)-Oxazolone, 2-(1-hydroxyethyl)-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



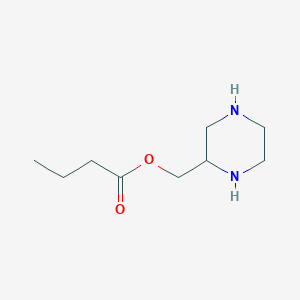
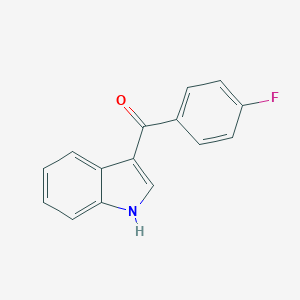
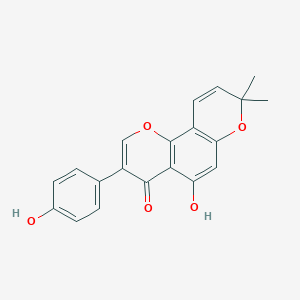
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
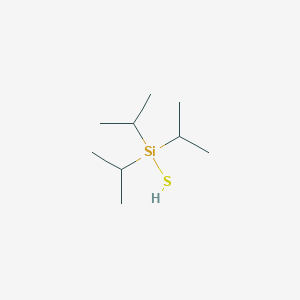
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
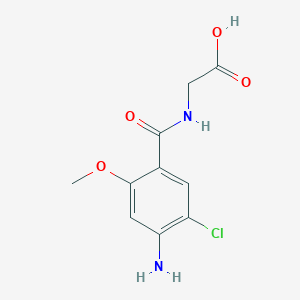
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
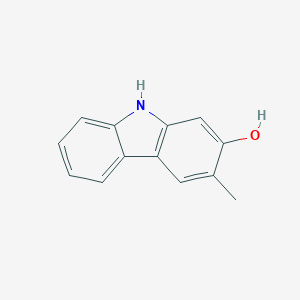
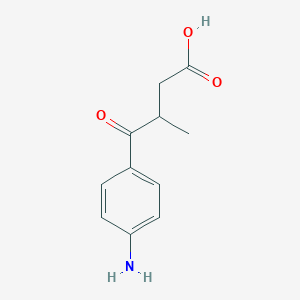

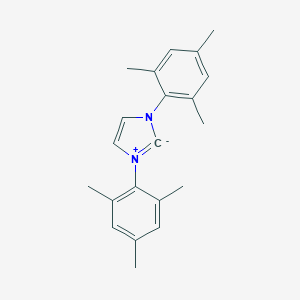
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
